7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
Description
Properties
CAS No. |
88406-56-8 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-10(14)11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
InChI Key |
PUBUUEDDOQENFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Amine-Mediated Annulation
A highly efficient method for constructing the imidazo[4,5-b]pyridine core involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by sequential reduction and cyclization with benzaldehyde.
-
Step 1 : 2-Chloro-3-nitropyridine reacts with methylamine in a 1:1 mixture of water and isopropyl alcohol (IPA) at 80°C for 2 hours, forming the intermediate 3-methylamino-2-nitropyridine.
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Step 2 : Zinc dust and concentrated HCl reduce the nitro group to an amine, yielding 2-chloro-3-methylaminopyridine.
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Step 3 : Benzaldehyde is introduced, and the mixture is heated at 85°C for 10 hours, facilitating imine formation and subsequent cyclization to 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.
This route achieves yields of 82–89% for analogous compounds, with the chlorine atom retained at position 7 from the starting material. The reaction mechanism proceeds via imine intermediates, confirmed by time-dependent NMR studies.
Zinc-Mediated Reductive Cyclization
An alternative protocol employs zinc as a reductant and cyclization catalyst:
-
Intermediate Formation : 2-Chloro-3-nitropyridine is treated with methylamine to form 3-methylamino-2-nitropyridine.
-
Reduction : Zinc and HCl reduce the nitro group, generating 2-chloro-3-methylaminopyridine.
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Cyclization : Benzaldehyde is added, and the mixture undergoes reflux in acetic acid, yielding the target compound in 75% isolated yield.
Key Advantages :
-
Avoids expensive transition metal catalysts.
-
Utilizes aqueous-organic solvent systems for greener synthesis.
One-Pot Tandem Reactions
CDI-Mediated Cyclization
A regioselective approach uses -carbonyldiimidazole (CDI) to form the imidazo[4,5-b]pyridine ring:
-
Condensation : 2-Amino-3-methylaminopyridine reacts with phenylacetic acid in the presence of CDI, forming a bicyclic intermediate.
-
Aromatization : The intermediate undergoes oxidative aromatization with , yielding 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.
Reaction Conditions :
Comparative Analysis of Methods
Characterization and Analytical Data
Spectroscopic Confirmation
-
NMR (400 MHz, CDCl): δ 8.38 (dd, , 1H), 7.75–7.52 (m, 5H, phenyl), 4.50 (t, , 2H), 2.35 (s, 3H, methyl).
-
NMR : δ 155.0 (C-2), 149.1 (C-7), 135.6 (C-5), 130.5 (phenyl carbons).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky directing groups or tailored catalysts could improve selectivity.
-
Yield Enhancement : Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve efficiency.
-
Chlorine Retention : Ensuring chlorine remains intact during reduction steps requires careful control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has been investigated for its biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds related to 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study Example :
In a study published in Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacological Applications
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has shown promise in pharmacology due to its ability to modulate various biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study Example :
A recent study highlighted the efficacy of this compound as a selective CDK inhibitor, leading to reduced tumor growth in preclinical models .
Material Science Applications
Beyond biological applications, 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is being explored in material science.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized as a building block for organic semiconductors due to its favorable charge transport characteristics.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Charge Mobility | 0.05 cm²/Vs |
| Thermal Stability | Stable up to 300°C |
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as S-adenosylhomocysteine/methylthioadenosine nucleosidase, which play a role in microbial metabolism . Additionally, it may act as a selective inhibitor of cytochrome P450 enzymes, affecting various metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine with PhIP and other analogs:
<sup>a</sup>LogP values calculated using fragment-based methods.
Key Observations :
- Mutagenicity: PhIP’s amino group at position 2 is critical for its mutagenic activity via metabolic activation to DNA-reactive intermediates.
- Solubility : The chloro and methyl groups in the target compound reduce aqueous solubility compared to PhIP, which could limit its bioavailability in unmodified forms .
Reactivity and Inhibitor Interactions
PhIP formation in thermally processed foods is influenced by precursors (e.g., creatinine, amino acids) and inhibitors like flavonoids. Studies show that sweet potato leaf flavonoids inhibit PhIP formation by 67.31%, outperforming quercetin (45%) and rutin (38%) . While analogous data for 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine are lacking, its distinct substitution pattern may alter precursor requirements or interactions with inhibitors. For example:
- Chlorine Substituent : The electron-withdrawing Cl group at position 7 could stabilize the imidazopyridine core, reducing reactivity during thermal synthesis compared to PhIP.
Metabolic and Toxicological Profiles
- PhIP : Metabolized by cytochrome P450 enzymes (e.g., CYP1A2) to hydroxylamine derivatives, which form DNA adducts. Its mutagenicity is well-documented in Ames tests .
- 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine: The chloro group may redirect metabolic pathways toward glutathione conjugation or dehalogenation, reducing genotoxic risk. However, the methyl group could enhance hepatic retention, prolonging exposure.
Biological Activity
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H11ClN3
- Molecular Weight : 253.7 g/mol
- CAS Number : 6980-11-6
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine exhibits various mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- DNA Interaction : Its structural similarity to purines allows it to interact with DNA and RNA, potentially disrupting nucleic acid synthesis and function .
- Cytotoxicity : Studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antitumor Activity
Research has demonstrated that 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine displays potent antitumor activity. For instance:
- In vitro studies revealed that the compound inhibited the growth of HCT116 human colon carcinoma cells with an IC50 value indicative of its effectiveness against this cancer line .
Selectivity for Kinases
The compound has been investigated for its selectivity towards Aurora kinases:
- Aurora-A inhibitors derived from this structure have shown promising results in selectively targeting Aurora-A over Aurora-B, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine, and what challenges arise during its synthesis?
- Answer : The synthesis typically involves cyclization reactions using precursors like substituted pyridine diamines and aldehydes. For example, phase transfer catalysis (PTC) with solvents such as DMF and catalysts like p-toluenesulfonic acid is commonly employed . A key challenge is the stability of the chloro substituent, which may resist displacement under standard conditions (e.g., sodium azide or methoxide treatments fail to replace the chloro group, as seen in analogous compounds) . Optimizing reaction time, temperature, and catalyst loading is critical to avoid side products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 5- and 7-chloro isomers) .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyrazolo[1,5-a]pyrimidines .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Standard assays include:
- Antiproliferative activity : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- CYP450 inhibition studies : To assess metabolic stability and drug-drug interaction risks .
Advanced Research Questions
Q. How does the chloro substituent at the 7-position influence regioselectivity in further functionalization?
- Answer : The 7-chloro group exhibits electron-withdrawing effects, deactivating the adjacent positions toward electrophilic substitution. Regioselective modifications (e.g., palladium-catalyzed amidation) are often required to introduce groups at the 2-phenyl or 5-methyl positions . Phosphoryl chloride (POCl₃) has been used to selectively chlorinate imidazo[4,5-b]pyridine N-oxides, but steric hindrance from the 5-methyl group may complicate this approach .
Q. What computational methods can resolve contradictions in experimental reactivity data?
- Answer :
- DFT calculations : To model electron density distribution and predict reactive sites (e.g., nucleophilic aromatic substitution vs. radical pathways) .
- Molecular docking : To rationalize discrepancies in biological activity by analyzing ligand-target interactions (e.g., imidazo[4,5-b]pyridine derivatives binding to CYP1A2) .
- QSAR models : To correlate substituent effects (e.g., methyl vs. phenyl groups) with observed toxicity or potency .
Q. How can metabolic activation pathways of this compound inform biomarker identification?
- Answer :
- Phase I metabolism : CYP1A2-mediated N-hydroxylation generates reactive intermediates, which form DNA adducts (e.g., N(2)-(deoxyguanosin-8-yl) adducts) .
- Phase II conjugation : Acetyl-CoA-dependent N-acetylation or sulfation produces detoxified metabolites.
- Biomarker candidates : 5-hydroxy metabolites (e.g., 5-OH-PhIP) in urine correlate with adduct formation in vivo, serving as non-invasive biomarkers .
Methodological Recommendations
- Contradiction Analysis : When conflicting reactivity data arise, combine experimental (e.g., solvent screening, kinetic studies) and computational (DFT) approaches to identify steric/electronic bottlenecks .
- Toxicity Mitigation : Use glutathione (3 mM) in incubation mixtures to reduce N-acetoxy metabolite formation and adduct yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
